2-Fluorobenzylmagnesium chloride 0.25M in diethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, chloro[(2-fluorophenyl)methyl]- is a chemical compound with the molecular formula C7H6ClFMg. It is also known by its IUPAC name, magnesium;1-fluoro-2-methanidylbenzene;chloride. This compound is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, chloro[(2-fluorophenyl)methyl]- can be synthesized through the reaction of magnesium with 2-fluorobenzyl chloride in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen. The general reaction is as follows:
Mg+C7H6ClF→C7H6ClFMg
Industrial Production Methods
In industrial settings, the production of magnesium, chloro[(2-fluorophenyl)methyl]- involves large-scale reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is typically conducted at room temperature, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Magnesium, chloro[(2-fluorophenyl)methyl]- undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents.
Halides: Organic halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Scientific Research Applications
Magnesium, chloro[(2-fluorophenyl)methyl]- is used in various scientific research applications:
Mechanism of Action
The mechanism of action of magnesium, chloro[(2-fluorophenyl)methyl]- involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers .
Comparison with Similar Compounds
Similar Compounds
- Magnesium, bromo[(2-fluorophenyl)methyl]-
- Magnesium, iodo[(2-fluorophenyl)methyl]-
- Magnesium, chloro[(4-fluorophenyl)methyl]-
Uniqueness
Magnesium, chloro[(2-fluorophenyl)methyl]- is unique due to its specific reactivity with 2-fluorobenzyl chloride, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations where other Grignard reagents might not be as effective.
Properties
IUPAC Name |
magnesium;1-fluoro-2-methanidylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCCTLJHNQTKLM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1F.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380804 |
Source
|
Record name | Magnesium chloride (2-fluorophenyl)methanide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120608-58-4 |
Source
|
Record name | Magnesium chloride (2-fluorophenyl)methanide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.